Takinib
Descripción general
Descripción
Takinib is a selective inhibitor of TAK1/MAP3K7 kinase, a key regulator of cell death . It binds in the TAK1 ATP-binding pocket with an IC50 value of 9.5 nM . Takinib selectively induces apoptosis following TNF-α stimulation in rheumatoid arthritis and breast cancer .
Synthesis Analysis
The synthesis of Takinib involves the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with an appropriate amine in n-propanol at 150°C . The reaction is carried out in a sealed tube and is refluxed overnight .Molecular Structure Analysis
Takinib is a small molecule with the molecular formula C18H18N4O2 . It preferentially binds and inhibits TAK1 over other targets . The X-ray structure reveals that Takinib binds deep in the ATP-binding pocket of TAK1 .Physical And Chemical Properties Analysis
Takinib is a solid substance with a molecular weight of 322.36 g/mol . Its CAS number is 1111556-37-6 . It is supplied as a lyophilized powder and is soluble in DMSO at 50 mg/mL .Aplicaciones Científicas De Investigación
Rheumatoid Arthritis
- Scientific Field: Medical Science, Rheumatology
- Summary of Application: Takinib has been found to inhibit inflammation in human rheumatoid arthritis synovial fibroblasts by targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway .
- Methods of Application: The study used Western blot analysis to investigate the effects of Takinib on IL-1β-induced TAK1 phosphorylation and the JAK/STAT pathway in human rheumatoid arthritis synovial fibroblasts (RASFs) in vitro .
- Results or Outcomes: The study found that Takinib led to an unexpected increase in IL-1β-induced TAK1 phosphorylation, while simultaneously demonstrating the inhibition of the JAK/STAT pathway in RASFs . The findings suggest that Takinib inhibits inflammatory markers mainly by interfering with IL-1β-induced STAT3 and JNK .
Cancer and Autoimmune Disease
- Scientific Field: Oncology, Immunology
- Summary of Application: Takinib, a selective TAK1 inhibitor, has been found to broaden the therapeutic efficacy of TNF-α inhibition for cancer and autoimmune disease .
- Methods of Application: The study investigated the kinetics of the Takinib-TAK1 interaction by determining how this interaction is affected by increasing ATP concentrations . The activity of purified TAK1 protein was assayed in the presence of DMSO (vehicle), 10nM, and 50nM Takinib and increasing concentrations of ATP .
- Results or Outcomes: The study found that Takinib induces apoptosis in a TNF-α-dependent manner in rheumatoid arthritis and breast cancer models . It also revealed a substrate-like mechanism for autophosphorylation for TAK1 .
Gouty Arthritis
- Scientific Field: Medical Science, Rheumatology
- Summary of Application: Takinib has been found to inhibit inflammation in diseases such as gouty arthritis . The central position it occupies between the mitogen activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways makes it an attractive therapeutic target .
- Methods of Application: The study used Western blot analysis to investigate the effects of Takinib on IL-1β-induced TAK1 phosphorylation and the JAK/STAT pathway in human rheumatoid arthritis synovial fibroblasts (RASFs) in vitro .
- Results or Outcomes: An analysis through Western blot showed an unexpected increase in IL-1β-induced TAK1 phosphorylation—a prerequisite for and indicator of its functional potential—by takinib while simultaneously demonstrating the inhibition of the JAK/STAT pathway .
Inflammatory Disease
- Scientific Field: Immunology
- Summary of Application: Takinib has utility in the treatment of inflammatory disease by locally suppressing TNF production from invading macrophages .
- Methods of Application: The study did not provide specific details on the methods of application or experimental procedures .
- Results or Outcomes: The study did not provide specific details on the results or outcomes obtained .
Traumatic Brain Injury
- Scientific Field: Neurology
- Summary of Application: Takinib has shown promising activity in preclinical studies for the treatment of traumatic brain injury (TBI). It has been found to suppress TBI progression in rats by decreasing TAK1, p-TAK1, nuclear p65, and ionized calcium-binding adaptor molecule 1 levels while upregulating IκB-α expression .
- Methods of Application: A modified Feeney’s weight-drop model was employed to cause TBI in mature male Sprague-Dawley rats. One day after induction of TBI in the rats, they received an intracerebroventricular injection of takinib, and their histopathology and behavior were assessed .
- Results or Outcomes: Takinib significantly inhibited the production of two pro-inflammatory factors, tumor necrosis factor-α, and interleukin-1β. Furthermore, takinib remarkably upregulated the expression of tight junction proteins zonula occludens-1 and claudin-5 and reduced cerebral edema. Takinib effectively suppressed apoptosis via downregulation of cleaved caspase 3 and Bax and reduction of TUNEL-positive stained cell count. Thus, an enhancement of neuronal function and survival was observed post-TBI .
Inflammatory Conditions
- Scientific Field: Immunology
- Summary of Application: Takinib has shown great promise in the treatment of inflammatory conditions. It has been found to inhibit inflammation by targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway .
- Methods of Application: The study used Western blot analysis to investigate the effects of Takinib on IL-1β-induced TAK1 phosphorylation and the JAK/STAT pathway in human rheumatoid arthritis synovial fibroblasts (RASFs) in vitro .
- Results or Outcomes: An analysis through Western blot showed an unexpected increase in IL-1β-induced TAK1 phosphorylation—a prerequisite for and indicator of its functional potential—by takinib while simultaneously demonstrating the inhibition of the JAK/STAT pathway .
Propiedades
IUPAC Name |
3-N-(1-propylbenzimidazol-2-yl)benzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-10-22-15-9-4-3-8-14(15)20-18(22)21-17(24)13-7-5-6-12(11-13)16(19)23/h3-9,11H,2,10H2,1H3,(H2,19,23)(H,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZVVPXKJGOFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Takinib | |
CAS RN |
1111556-37-6 | |
Record name | Takinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1111556376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAKINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56NTB3YHJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.